molecular formula C9H6ClNO3S B13075529 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

Cat. No.: B13075529
M. Wt: 243.67 g/mol
InChI Key: GRGSWJAGSVSUTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis (MWI), which has been shown to be effective in constructing complex benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as proton quantum tunneling has been reported to improve the efficiency of the synthesis process, resulting in fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can result in the formation of sulfonic acids.

Mechanism of Action

The mechanism of action of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is unique due to its cyano group, which imparts specific chemical properties and reactivity. This distinguishes it from other benzofuran derivatives, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

IUPAC Name

2-cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-1-2-9-6(4-8)3-7(5-11)14-9/h1-2,4,7H,3H2

InChI Key

GRGSWJAGSVSUTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)S(=O)(=O)Cl)C#N

Origin of Product

United States

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